molecular formula C26H27N5O4S2 B2357643 2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide CAS No. 688355-46-6

2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide

Numéro de catalogue: B2357643
Numéro CAS: 688355-46-6
Poids moléculaire: 537.65
Clé InChI: SLLNJYPMVXIDOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a quinazolin-2-yl core substituted with a 4-methoxybenzylamino group at position 4 and a thioether linkage to an acetamide moiety. The acetamide is further functionalized with a 4-sulfamoylphenethyl group.

Propriétés

IUPAC Name

2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O4S2/c1-35-20-10-6-19(7-11-20)16-29-25-22-4-2-3-5-23(22)30-26(31-25)36-17-24(32)28-15-14-18-8-12-21(13-9-18)37(27,33)34/h2-13H,14-17H2,1H3,(H,28,32)(H2,27,33,34)(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLNJYPMVXIDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide is a complex compound belonging to the quinazoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the quinazoline core and the introduction of various functional groups. The general synthetic route includes:

  • Formation of Quinazoline Core : This is often achieved through cyclization reactions involving anthranilic acid derivatives.
  • Introduction of Functional Groups : The methoxybenzyl and sulfamoyl groups are introduced via nucleophilic substitution reactions.

The structural representation can be summarized as follows:

Molecular Formula C19H22N4O3S\text{Molecular Formula C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Anticancer Properties

Research indicates that compounds with similar quinazoline structures exhibit significant anticancer activity. For instance, a study evaluated a series of 2-substituted quinazolines against various cancer cell lines, demonstrating that certain derivatives inhibited cell proliferation effectively. The anti-proliferative activity was measured using the MTT assay, with results indicating low micromolar IC50 values against cell lines such as LN-229 (glioblastoma) and HCT-116 (colorectal carcinoma) .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 17LN-229 (Glioblastoma)5.2Tyrosine kinase inhibition
Compound 21HCT-116 (Colorectal)3.8Induction of apoptosis
Compound 25NCI-H460 (Lung)6.1Disruption of tubulin polymerization

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Quinazolines are known to inhibit key signaling pathways involved in cancer progression by targeting tyrosine kinases, which play a crucial role in cell growth and differentiation . Additionally, these compounds can induce apoptosis in cancer cells, a critical mechanism for tumor suppression.

Case Studies

  • Study on Quinazoline Derivatives :
    A comprehensive evaluation was conducted on several quinazoline derivatives, revealing that those with phenyl substitutions exhibited enhanced cytotoxicity against chronic myeloid leukemia cell lines .
  • Evaluation of Kinase Inhibition :
    In another study, the synthesized quinazoline compounds were screened against a panel of kinases using Differential Scanning Fluorimetry (DSF). Notably, certain compounds displayed significant binding affinities to multiple kinases, indicating their potential as targeted therapies .

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Quinazolines are known for their diverse biological activities, making them valuable in medicinal chemistry. The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with 4-methoxybenzylamine and 4-sulfamoylphenethyl acetamide.
  • Reagents : Common reagents include potassium carbonate as a base and solvents such as dimethylformamide or acetonitrile.
  • Reaction Conditions : The reaction usually requires refluxing to ensure complete conversion of the starting materials.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies indicate that compounds similar to 2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide exhibit potent anticancer activities:

  • EGFR/VEGFR Inhibition : Research has shown that quinazoline derivatives can inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical in cancer cell proliferation and angiogenesis. For instance, a study demonstrated that certain thioquinazolinones displayed significant inhibitory activity against these receptors, with IC50 values comparable to established drugs like sorafenib .
  • Cell Cycle Arrest and Apoptosis Induction : Compounds similar to this quinazoline derivative have been shown to induce apoptosis in cancer cell lines, halting the cell cycle at the G1 phase. For example, a potent analogue induced over 46% apoptosis in HCT-116 cells compared to only 2% in untreated controls .

Other Pharmacological Activities

In addition to anticancer effects, quinazoline derivatives have been investigated for other therapeutic applications:

  • Antimicrobial Activity : Some studies have reported that derivatives exhibit antimicrobial properties against various bacterial strains and fungi. This suggests potential applications in treating infections caused by resistant pathogens .
  • Acetylcholinesterase Inhibition : Compounds containing similar structural motifs have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTargetIC50 ValueReference
Compound 4AnticancerEGFR/VEGFR1.50 - 5.86 μM
Compound 32AntimycobacterialMycobacterium tuberculosisNot specified
Compound 3iAcetylcholinesterase InhibitorAChE2.7 µM

Case Studies

  • Dual Targeting Strategy : A study focused on dual-targeting compounds that inhibit both EGFR and VEGFR pathways showed that quinazoline derivatives could effectively reduce tumor growth in vitro and in vivo models . This highlights the potential of designing multi-targeted therapies using compounds like 2-((4-((4-methoxybenzyl)amino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide .
  • Molecular Docking Studies : Computational studies using molecular docking have elucidated binding interactions of similar compounds with their targets, providing insights into their mechanism of action and aiding in further drug design efforts .

Comparaison Avec Des Composés Similaires

Key Findings from Structure-Activity Relationships (SAR)

Substituent Effects on CA Inhibition :

  • The presence of a 4-sulfamoylphenethyl group is critical for CA inhibition, as seen in compound 12 (hCA I: 548.6 nM) . Replacing the phenethyl with a benzyl group (compound 18 ) drastically reduces activity (hCA I: 2048 nM), indicating steric and electronic preferences at the binding site.
  • Electron-withdrawing groups (e.g., fluorine on phenyl) enhance CA inhibition compared to electron-donating groups, as observed in fluorophenyl vs. methoxybenzyl analogs .

Anti-Inflammatory Activity: In quinazoline-acetamide hybrids, alkylamino substituents (e.g., ethylamino) improve anti-inflammatory efficacy. Compound 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperformed Diclofenac in preclinical models .

Impact of Thioether Linkage :

  • The thioether bridge between quinazoline and acetamide enhances metabolic stability and target engagement, as evidenced by multiple analogs with sub-micromolar CA inhibition .

Role of Methoxy Groups: The 4-methoxybenzyl substituent in the target compound may confer selectivity toward specific CA isoforms or anti-inflammatory pathways, though direct data are lacking.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.